4-chloro-N-(4-methylphenyl)butanamide
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Overview
Description
4-chloro-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of butanamide, featuring a chloro group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobutyryl chloride+4-methylaniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran).
Oxidation: Potassium permanganate, solvent (e.g., water).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 4-chloro-N-(4-methylphenyl)butylamine.
Oxidation: 4-chloro-N-(4-carboxyphenyl)butanamide.
Scientific Research Applications
4-chloro-N-(4-methylphenyl)butanamide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylphenyl)butanamide depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific drug or application it is used in.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-4-methylphenyl)butanamide
- 4-chloro-N-(4-methoxyphenyl)butanamide
- 4-chloro-N-(4-ethylphenyl)butanamide
Uniqueness
4-chloro-N-(4-methylphenyl)butanamide is unique due to the presence of both a chloro group and a methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCGNIEFDWBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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